4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid
Description
4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-5-3-7(13-4-5)6(10)1-2-8(11)12/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRIAOFTMUWLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable reagent under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another brominated thiophene derivative with similar biological activities.
3-(4-Bromothiophen-2-yl)acrylic acid: Shares the thiophene core but differs in the functional groups attached.
Uniqueness
4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid is unique due to its combination of a brominated thiophene ring and a butanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
